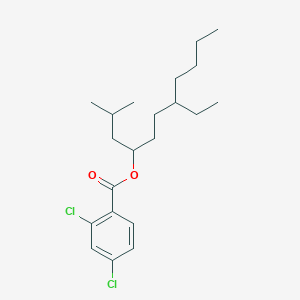

(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate

Description

The compound "(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate" is a synthetic ester derivative of 2,4-dichlorobenzoic acid. Its structure comprises a branched aliphatic chain (7-ethyl-2-methylundecan-4-yl) esterified to the aromatic 2,4-dichlorobenzoate moiety.

Properties

CAS No. |

820238-92-4 |

|---|---|

Molecular Formula |

C21H32Cl2O2 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C21H32Cl2O2/c1-5-7-8-16(6-2)9-11-18(13-15(3)4)25-21(24)19-12-10-17(22)14-20(19)23/h10,12,14-16,18H,5-9,11,13H2,1-4H3 |

InChI Key |

PKXNKAKNRPZYKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCC(CC(C)C)OC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with (7-ethyl-2-methylundecan-4-ol). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The chlorine atoms in the benzoate ring can be substituted with other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates

Scientific Research Applications

(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Challenges

No peer-reviewed studies on "(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate" were identified in the provided evidence. Research gaps include:

- Synthetic routes: No data on yields, catalysts, or purification methods.

- Toxicity: No regulatory or safety data available.

Limitations of Current Evidence

The provided sources (: Bradford assay; : SHELX software) are unrelated to the target compound.

Biological Activity

(7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate (CAS Number: 820238-92-4) is a chemical compound with potential biological activity. Its structure includes a long hydrocarbon chain and a dichlorobenzoate moiety, which may contribute to its interaction with biological systems. This article reviews the available literature on its biological activities, focusing on antitumor effects, antimicrobial properties, and metabolic degradation.

The compound's molecular formula is , with a molecular weight of 387.384 g/mol. The logP value of 7.561 suggests high lipophilicity, which may influence its bioavailability and interaction with cellular membranes .

| Property | Value |

|---|---|

| CAS Number | 820238-92-4 |

| Molecular Formula | C21H32Cl2O2 |

| Molecular Weight | 387.384 g/mol |

| LogP | 7.561 |

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of related compounds containing dichlorobenzoate moieties. For instance, hybrid molecules that include coumarin and quinolinone structures have shown significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. These studies utilized molecular docking to predict interactions between these compounds and cancer cell receptors, demonstrating substantial reductions in tumor cell viability .

Key Findings:

- Cytotoxicity: Compounds similar to (7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate exhibited up to 100% reduction in EAC cell viability.

- Mechanism of Action: Induction of apoptosis and enhancement of antioxidant activity were observed, suggesting a dual mechanism involving both direct cytotoxic effects and modulation of oxidative stress .

Metabolic Degradation

Understanding the environmental fate of (7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate is crucial for assessing its ecological impact. Studies indicate that compounds with similar structures undergo microbial degradation in marine environments, where bacteria metabolize these substances into less harmful products. This degradation process is essential for mitigating pollution and understanding the compound's persistence in ecosystems .

Study on EAC Cells

A notable study investigated the effects of a related compound on EAC cells in female mice. The compound was administered intraperitoneally, resulting in significant tumor reduction and improved liver function markers without adverse effects on kidney health. Histopathological examinations confirmed the absence of significant pathology in treated organs .

Results Summary:

- Tumor Reduction: Complete reduction in tumor cell viability.

- Liver Function: Normalized enzyme levels indicative of healthy liver function.

Q & A

Q. What are the optimal synthetic routes for (7-ethyl-2-methylundecan-4-yl) 2,4-dichlorobenzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzoate esters typically involves esterification between a carboxylic acid derivative (e.g., 2,4-dichlorobenzoic acid) and an alcohol (e.g., 7-ethyl-2-methylundecan-4-ol). A proven approach includes:

- Acid-Catalyzed Esterification: Dissolve 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid as a catalyst, followed by reflux (4–6 hours). Post-reaction, precipitate the product in ice water and purify via recrystallization (ethanol is preferred for high-purity oily products) .

- Critical Parameters:

- Catalyst Choice: Sulfuric acid provides high protonation efficiency, but p-toluenesulfonic acid (PTSA) may reduce side reactions.

- Solvent Selection: Methanol balances reactivity and solubility; switching to THF could enhance sterically hindered alcohol participation.

- Purification: Recrystallization solvents (ethanol vs. acetone) affect crystal lattice formation and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the dichlorobenzoate aromatic protons (δ 7.5–8.2 ppm) and aliphatic chain protons (δ 0.8–1.6 ppm). Integration ratios verify substituent positions .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the undecanyl chain, confirming branching (ethyl and methyl groups) .

- Chromatography:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₂– groups) .

Advanced Research Questions

Q. How do transition metal catalysts influence the regioselectivity and stereochemistry in synthesizing silacyclic benzoate derivatives?

Methodological Answer: Transition metals (e.g., Pd, Cu, Rh) mediate Si–C bond activation and transfer, critical for constructing silacyclic frameworks. Key insights include:

- Palladium Catalysis: Enables silylene transfer to alkynes, forming siloles (silacyclopentadienes) via strained silirane intermediates. For example, Pd(0) cleaves Si–C bonds in silacyclopropanes, enabling coupling with benzoate precursors .

- Copper Catalysis: Promotes chemoselective C≡N insertion into Si–C bonds, yielding azasilacyclopentadienes. Steric effects from the undecanyl chain may hinder or direct this insertion .

- Mechanistic Probes: Isotopic labeling (e.g., deuterated alcohols) and kinetic studies differentiate between coordination-activated (Zn) vs. transmetallation (Cu) pathways .

Q. What strategies reconcile contradictory data regarding silyl intermediate reactivity under varying catalytic conditions?

Methodological Answer: Discrepancies in silyl reactivity often arise from competing pathways (e.g., radical vs. ionic mechanisms). Resolution strategies include:

- In Situ Spectroscopy: Monitor reaction progress via FT-IR or Raman to detect transient intermediates (e.g., silacyclobutane radicals) .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict activation barriers for Si–C cleavage under Pd vs. Rh catalysis, explaining divergent product distributions .

- Steric Maps: Quantify substituent bulk (e.g., Connolly surface analysis) to rationalize why bulky undecanyl chains favor six-membered silacycles over five-membered analogs .

Q. How can steric/electronic effects of substituents systematically predict outcomes in multicomponent benzoate ester reactions?

Methodological Answer:

- Steric Parameters:

- Tolman Cone Angle: Measure steric demand of the undecanyl chain; larger angles (>170°) disfavor intramolecular cyclization, shifting products toward linear adducts .

- %Vbur: Calculate buried volume for substituents to guide solvent choice (e.g., high %Vbur requires polar aprotic solvents like DMF) .

- Electronic Effects:

- Hammett Constants (σ): Electron-withdrawing Cl groups on the benzoate (σ = +0.23) accelerate electrophilic aromatic substitutions but retard nucleophilic acyl substitutions .

- Case Study: Combining Zr-catalyzed silacyclobutene formation with nitriles yields pyrrolo-pyridines only when R = i-Pr (moderate steric hindrance). Bulkier groups (t-Bu) stall the reaction at intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.